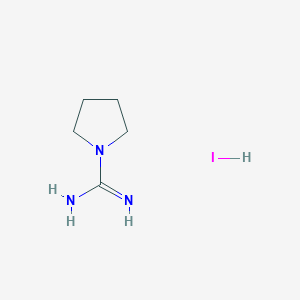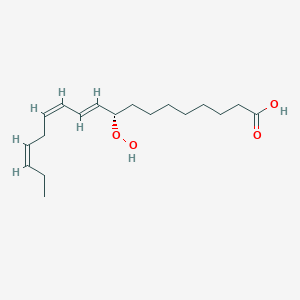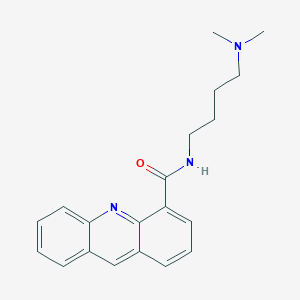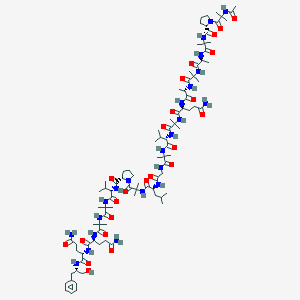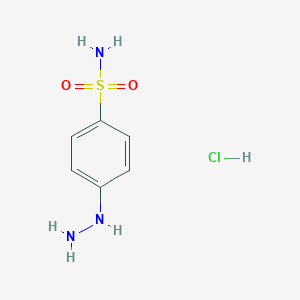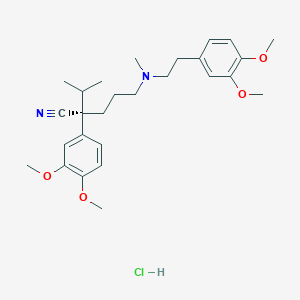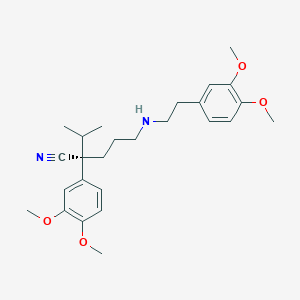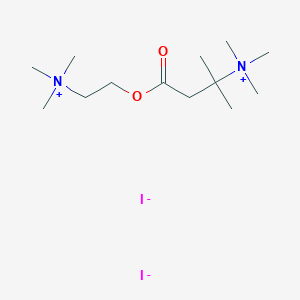
4,6-Dimethyl-5,5-dioxodibenzothiophene-3,7-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dimethyl-5,5-dioxodibenzothiophene-3,7-diamine, also known as DDDA, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields, including material science, organic chemistry, and biomedicine. DDDA is a heterocyclic compound that contains two benzothiophene rings and two amine groups. It is a yellow powder that is soluble in organic solvents such as dichloromethane, chloroform, and tetrahydrofuran.
Wirkmechanismus
The mechanism of action of 4,6-Dimethyl-5,5-dioxodibenzothiophene-3,7-diamine is not well understood. However, studies have shown that 4,6-Dimethyl-5,5-dioxodibenzothiophene-3,7-diamine can interact with DNA and RNA, leading to changes in their structure and function. 4,6-Dimethyl-5,5-dioxodibenzothiophene-3,7-diamine has also been shown to inhibit the activity of some enzymes, including acetylcholinesterase and butyrylcholinesterase.
Biochemische Und Physiologische Effekte
4,6-Dimethyl-5,5-dioxodibenzothiophene-3,7-diamine has been shown to have various biochemical and physiological effects. Studies have shown that 4,6-Dimethyl-5,5-dioxodibenzothiophene-3,7-diamine can induce apoptosis in cancer cells by activating caspase-3 and caspase-9. 4,6-Dimethyl-5,5-dioxodibenzothiophene-3,7-diamine has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase. In addition, 4,6-Dimethyl-5,5-dioxodibenzothiophene-3,7-diamine has been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 4,6-Dimethyl-5,5-dioxodibenzothiophene-3,7-diamine in lab experiments is its high purity and stability. 4,6-Dimethyl-5,5-dioxodibenzothiophene-3,7-diamine is also relatively easy to synthesize, making it a cost-effective reagent for various applications. However, one of the limitations of using 4,6-Dimethyl-5,5-dioxodibenzothiophene-3,7-diamine is its low solubility in water, which can limit its use in aqueous solutions.
Zukünftige Richtungen
There are various future directions for the use of 4,6-Dimethyl-5,5-dioxodibenzothiophene-3,7-diamine in scientific research. One potential direction is the development of 4,6-Dimethyl-5,5-dioxodibenzothiophene-3,7-diamine-based organic semiconductors for use in electronic devices. Another direction is the use of 4,6-Dimethyl-5,5-dioxodibenzothiophene-3,7-diamine as a fluorescent probe for the detection of metal ions in biological samples. In addition, further studies are needed to understand the mechanism of action of 4,6-Dimethyl-5,5-dioxodibenzothiophene-3,7-diamine and its potential applications in the treatment of cancer and other diseases.
Conclusion:
In conclusion, 4,6-Dimethyl-5,5-dioxodibenzothiophene-3,7-diamine is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. 4,6-Dimethyl-5,5-dioxodibenzothiophene-3,7-diamine can be synthesized by various methods and has been studied for its potential use in material science, organic chemistry, and biomedicine. 4,6-Dimethyl-5,5-dioxodibenzothiophene-3,7-diamine has various biochemical and physiological effects and has been shown to have potential applications in the treatment of cancer and other diseases. Further studies are needed to understand the mechanism of action of 4,6-Dimethyl-5,5-dioxodibenzothiophene-3,7-diamine and its potential applications in scientific research.
Synthesemethoden
4,6-Dimethyl-5,5-dioxodibenzothiophene-3,7-diamine can be synthesized by various methods, including the reaction of 2,4-dimethylthiophene-3,5-dicarboxylic acid with hydrazine hydrate, followed by cyclization with sulfuric acid. Another method involves the reaction of 2,4-dimethylthiophene-3,5-dicarboxylic acid with thionyl chloride, followed by reaction with hydrazine hydrate and cyclization with sulfuric acid. 4,6-Dimethyl-5,5-dioxodibenzothiophene-3,7-diamine can also be synthesized by the reaction of 2,4-dimethylthiophene-3,5-dicarboxylic acid with hydrazine hydrate, followed by oxidation with hydrogen peroxide.
Wissenschaftliche Forschungsanwendungen
4,6-Dimethyl-5,5-dioxodibenzothiophene-3,7-diamine has various potential applications in scientific research. One of the significant applications is in the field of material science, where it can be used as a building block for the synthesis of organic semiconductors. 4,6-Dimethyl-5,5-dioxodibenzothiophene-3,7-diamine has also been studied for its potential application in organic solar cells. In the field of organic chemistry, 4,6-Dimethyl-5,5-dioxodibenzothiophene-3,7-diamine has been used as a reagent for the synthesis of various heterocyclic compounds. 4,6-Dimethyl-5,5-dioxodibenzothiophene-3,7-diamine has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Eigenschaften
CAS-Nummer |
105524-04-7 |
|---|---|
Produktname |
4,6-Dimethyl-5,5-dioxodibenzothiophene-3,7-diamine |
Molekularformel |
C14H14N2O2S |
Molekulargewicht |
274.34 g/mol |
IUPAC-Name |
4,6-dimethyl-5,5-dioxodibenzothiophene-3,7-diamine |
InChI |
InChI=1S/C14H14N2O2S/c1-7-11(15)5-3-9-10-4-6-12(16)8(2)14(10)19(17,18)13(7)9/h3-6H,15-16H2,1-2H3 |
InChI-Schlüssel |
BXIKWFWATHGBKM-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC2=C1S(=O)(=O)C3=C2C=CC(=C3C)N)N |
Kanonische SMILES |
CC1=C(C=CC2=C1S(=O)(=O)C3=C2C=CC(=C3C)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-n-Butyl-4-[(2-bromoethoxy)-3,5-diiodobenzoyl]benzofuran](/img/structure/B21652.png)

